5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that contains an imidazolidine ring substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazolidine compounds .
Scientific Research Applications
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Research: The compound is investigated for its effects on various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but has a different core structure.
1,2,4-Oxadiazole Derivatives: These compounds also contain heterocyclic rings with nitrogen atoms and exhibit similar chemical properties.
Uniqueness
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCCQPVRYYYMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-38-8, 428-22-8 |
Source
|
Record name | NSC35591 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the basic structure of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and how does it form organized structures?
A1: this compound is a molecule consisting of a hydantoin ring (imidazolidine-2,4-dione) substituted at the 5-position with both a methyl group and a 4-fluorophenyl group []. The hydantoin ring itself is planar []. In the solid state, the molecules arrange themselves into one-dimensional chains linked by N—H⋯O hydrogen bonds. These hydrogen bonds form between the N-H groups of one molecule and the carbonyl oxygen atoms (C=O) of adjacent molecules []. Interestingly, only one of the two carbonyl groups participates in this hydrogen bonding, acting as a bifurcated acceptor, while the other carbonyl group doesn't participate [].
Q2: How do modifications to the basic structure of this compound affect its affinity for serotonin receptors?
A2: Research suggests that introducing a 3-(4-(diphenylmethyl)piperazin-1-yl)-2-hydroxypropyl) group to the nitrogen of the hydantoin ring can significantly increase the molecule's affinity for the serotonin 5-HT7 receptor []. Further modifications, such as replacing the diphenylmethyl group with other substituents or changing the position of the substituent on the arylpiperazine ring, can fine-tune the affinity and selectivity for different serotonin receptors, including 5-HT7R, 5-HT1AR, and D2R []. For instance, using a 5-methyl-5-naphthylhydantoin scaffold led to high affinity for 5-HT7R with good selectivity over 5-HT1AR and D2R []. Conversely, incorporating a (1-naphthyl)piperazine moiety resulted in potent dual activity on both 5-HT7R and 5-HT1AR [].
Q3: What are the potential applications of understanding the structure-activity relationship of this compound derivatives?
A3: By understanding how structural modifications influence the interactions of this compound derivatives with serotonin receptors, researchers can design and synthesize new compounds with improved pharmacological profiles []. This knowledge could lead to the development of novel therapeutic agents for various conditions potentially treatable by targeting specific serotonin receptors, such as anxiety, depression, and schizophrenia. Furthermore, these findings contribute to the broader field of medicinal chemistry by providing valuable insights into the structure-activity relationships of hydantoin-based compounds and their potential as pharmacologically active agents.
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